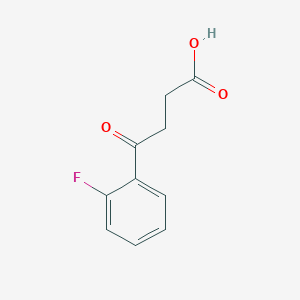

4-(2-Fluorophenyl)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(2-Fluorophenyl)-4-oxobutanoic acid" is a derivative of 4-oxobutanoic acid, which is a key molecule in various research areas due to its potential biological and chemical properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, offering insights into the potential characteristics and applications of "4-(2-Fluorophenyl)-4-oxobutanoic acid".

Synthesis Analysis

The synthesis of related 4-substituted 2,4-dioxobutanoic acids has been reported, where these compounds were synthesized to act as inhibitors of glycolic acid oxidase, with some showing potent inhibitory effects . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Additionally, a novel synthesis of a surfactant containing a 4-oxobutanoic acid derivative was achieved using a copper-catalyzed cross-coupling reaction . These studies demonstrate the synthetic versatility of 4-oxobutanoic acid derivatives and suggest potential methods for synthesizing "4-(2-Fluorophenyl)-4-oxobutanoic acid".

Molecular Structure Analysis

The molecular structure of 4-oxobutanoic acid derivatives has been confirmed using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction . For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated, and its vibrational wavenumbers were computed using computational methods . The crystal structure of another derivative was solved using single-crystal X-ray diffraction data . These analyses provide a foundation for understanding the molecular structure of "4-(2-Fluorophenyl)-4-oxobutanoic acid".

Chemical Reactions Analysis

The reactivity of 4-oxobutanoic acid derivatives has been explored in various contexts. For example, the metabolic chiral inversion of 4-phenyl-4-oxobutanoic acids was studied, revealing the influence of chemical structure on this process . The synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate involved a Knoevenagel condensation reaction, indicating the potential for condensation reactions in the synthesis and modification of 4-oxobutanoic acid derivatives . These studies suggest possible chemical reactions that "4-(2-Fluorophenyl)-4-oxobutanoic acid" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxobutanoic acid derivatives have been characterized through various techniques. The thermal and magnetic properties of new complexes of a related compound with transition metal ions were investigated, providing insights into the coordination chemistry and stability of these complexes . The thermal stability and melting point of a semi-organic nonlinear optical crystal derived from a 4-oxobutanoic acid derivative were also determined . These findings contribute to the understanding of the physical and chemical properties that "4-(2-Fluorophenyl)-4-oxobutanoic acid" may exhibit.

科学的研究の応用

Crystal Structure Analysis

4-(2-Fluorophenyl)-4-oxobutanoic acid has been a subject of interest in crystallography. For instance, a study on its derivative, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, revealed insights into its molecular structure through single crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis (Ashfaq et al., 2021). Another study focused on a related compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, using similar crystallography techniques (Nayak et al., 2013).

Chemical Properties and Synthesis

Studies have also delved into the synthesis and properties of various analogs of 4-(2-Fluorophenyl)-4-oxobutanoic acid. For example, research on analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid explored their synthesis and antiinflammatory activity, although these did not match the activity of standard compounds (Kuchař et al., 1995). Another study focused on the vibrational, structural, and electronic properties of a derivative, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, revealing insights into its molecular stability and charge transfer (Raju et al., 2015).

Molecular Docking and Biological Studies

The compound and its derivatives have also been subjects in molecular docking studies. For instance, a comparative study of derivatives of 4-oxobutanoic acid revealed their potential in bonding and biological activities, particularly in inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Complex Formation with Transition Metals

Research on complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metals has also been conducted. This study explored the synthesis, thermal, and magnetic properties of these complexes, providing valuable information on their physico-chemical characteristics (Ferenc et al., 2017).

Enzymatic Studies

In the realm of enzymology, derivatives of 4-oxobutanoic acid have been used in studies, such as the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system. This study provided insights into the enzymatic processes and efficiency of the reaction under different conditions (Shimizu et al., 1990).

Other Applications

Additional studies have investigated the use of 4-oxobutanoic acid derivatives in various fields, including the development of sensitive assays for pesticide analysis in fruit samples (Zhang et al., 2008), and the synthesis of novel human lens metabolites with potential roles as UV filters (Mizdrak et al., 2007).

特性

IUPAC Name |

4-(2-fluorophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQBIEXWDRJOTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611857 |

Source

|

| Record name | 4-(2-Fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90429-80-4 |

Source

|

| Record name | 4-(2-Fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)

![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)